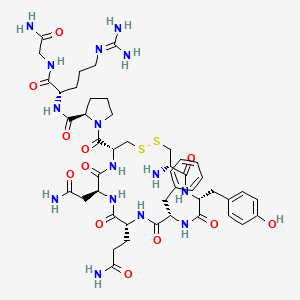

Argenine vasopressin

Description

Historical Perspectives in AVP Discovery and Early Research

The journey to understanding arginine vasopressin began over a century ago. In 1895, Oliver and Schäfer first observed that extracts from the posterior pituitary gland possessed pressor (blood pressure-raising) activity nih.govekja.orgguidetopharmacology.org. Later, in 1913, Farini and von den Velden independently reported that posterior pituitary extracts could effectively treat diabetes insipidus (DI), a condition characterized by excessive thirst and the production of large volumes of dilute urine. They noted that these extracts reduced urine output and increased urine osmolality, marking one of the earliest successful hormonal therapies for a deficiency disorder oup.comnih.gov.

A significant milestone was reached in the early 1950s when Vincent du Vigneaud and his team successfully isolated, elucidated the chemical structure of, and chemically synthesized the peptide hormone, for which he was awarded the Nobel Prize in Chemistry in 1955 nih.govekja.orgnih.govmdpi.comfrontiersin.org. This breakthrough allowed researchers to ascribe specific physiological activities to the purified peptide, confirming its dual roles as a potent antidiuretic agent (hence, antidiuretic hormone or ADH) and a vasoconstrictor (vasopressin) ekja.orgwikipedia.orgcvphysiology.comdrugbank.com. Early research primarily focused on these peripheral actions, establishing AVP's fundamental importance in regulating body fluid balance and cardiovascular stability.

Scope of Academic Inquiry into Arginine Vasopressin

The scope of academic inquiry into arginine vasopressin has expanded dramatically, moving beyond its classical peripheral roles to encompass its extensive influence within the central nervous system. Current research investigates AVP's multifaceted functions across several key domains:

Physiological Regulation: AVP is a primary regulator of water homeostasis, acting on the kidneys to increase water reabsorption through V2 receptors and aquaporin-2 channels, thereby concentrating urine and conserving body fluid wikipedia.orgcvphysiology.comexplorationpub.comnih.govnih.govebsco.commdpi.com. It also plays a crucial role in blood pressure control by inducing vasoconstriction via V1 receptors in vascular smooth muscle wikipedia.orgcvphysiology.comdrugbank.comexplorationpub.comnih.govnih.govresearchgate.netfrontiersin.org. Furthermore, AVP influences circadian rhythms, acting within the suprachiasmatic nucleus (SCN) of the hypothalamus oup.comnih.gov, and is involved in the stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis drugbank.comresearchgate.net.

Behavioral Modulation: Within the brain, AVP acts as a neurotransmitter and neuromodulator, significantly influencing a range of social and cognitive behaviors. Research highlights its role in social communication, territorial behavior, aggression (particularly in males), social memory, and pair bonding nih.govfrontiersin.orgfrontiersin.orgnih.govoxfordre.comupenn.edupnas.orgoup.compnas.orgoxfordre.complos.org. Additionally, AVP is implicated in learning and memory processes, with studies demonstrating its capacity to enhance memory consolidation and retrieval nih.govgrantome.comcambridge.orgmdpi.comfrontiersin.orgamazon.comnih.gov. Its influence also extends to mood and emotional regulation, with associations observed with anxiety, depression, and aggression drugbank.comebsco.compnas.orgfrontiersin.orgendocrinology.org. Emerging research also points to AVP's involvement in feeding behavior and energy balance researchgate.net.

Table 1: Major Functions and Research Areas of Arginine Vasopressin

| Function | Research Area | Key Receptors/Mechanisms Involved |

| Water Balance / Osmoregulation | Physiology, Endocrinology, Molecular Biology | V2R, Aquaporin-2 (AQP2) |

| Blood Pressure Regulation / Vasoconstriction | Physiology, Endocrinology, Cardiovascular Research, Pharmacology | V1R |

| Social Behavior (aggression, bonding) | Neuroscience, Behavioral Science, Genetics | V1aR, V1bR |

| Learning and Memory | Neuroscience, Behavioral Science, Cognitive Psychology | V1aR |

| Stress Response / HPA Axis | Endocrinology, Neuroscience | V1bR |

| Circadian Rhythms | Neuroscience, Chronobiology | V1aR |

| Feeding Behavior / Energy Balance | Neuroscience, Endocrinology | V1aR, V1bR |

Multidisciplinary Research Approaches to Arginine Vasopressin Systems

The complex functions of AVP necessitate a multidisciplinary approach to fully elucidate its mechanisms of action. Researchers employ a diverse array of methodologies and perspectives from various scientific fields:

Molecular Biology and Genetics: This field focuses on understanding the structure and function of AVP receptors (V1a, V1b, V2), their distribution in the brain and periphery, and the signal transduction pathways they activate. Genetic studies, including receptor cloning, gene expression analysis, and the use of knockout/knockdown models, are critical for identifying the molecular underpinnings of AVP's effects and exploring genetic variations that influence its actions guidetopharmacology.orgoup.comwikipedia.orgexplorationpub.comoxfordre.comnih.govmdpi.comnih.gov.

Neuroscience: Neuroscientists investigate AVP's role as a neurotransmitter and neuromodulator within the central nervous system. Techniques such as electrophysiology, optogenetics, calcium imaging, functional magnetic resonance imaging (fMRI), and immunohistochemistry are used to map neural circuits, understand AVP's impact on synaptic plasticity, and analyze its effects on behavior and brain networks drugbank.comnih.govfrontiersin.orgnih.govfrontiersin.orgnih.govoxfordre.comupenn.edupnas.orgoup.comoxfordre.complos.orgnih.govgrantome.commdpi.comfrontiersin.orgamazon.comnih.gov.

Endocrinology and Physiology: These disciplines examine the regulation of AVP synthesis and release from the hypothalamus and posterior pituitary, its systemic effects on fluid balance, cardiovascular function, and its interaction with other hormonal systems. Hormone assays, physiological measurements, and studies on animal models with genetic alterations in the AVP system are central to this research cvphysiology.comexplorationpub.comnih.govebsco.commdpi.comresearchgate.netnih.govmdpi.com.

Pharmacology: Pharmacological approaches involve the design, synthesis, and testing of AVP analogues, agonists, and antagonists. These tools are invaluable for dissecting receptor-ligand interactions, characterizing receptor subtypes, and exploring the therapeutic potential of modulating AVP signaling guidetopharmacology.orgoup.commdpi.com.

Behavioral Science: Researchers in this area design and conduct behavioral experiments, primarily using animal models but also including human studies, to quantify AVP's influence on specific behaviors such as social interactions, aggression, learning, and memory. These studies often employ specialized behavioral paradigms to isolate and measure AVP's effects frontiersin.orgfrontiersin.orgpnas.orgpnas.orgnih.govgrantome.comcambridge.orgfrontiersin.org.

Clinical Research: Clinical studies investigate the role of AVP in various physiological and pathological conditions, including diabetes insipidus, cardiovascular shock, and neurodevelopmental disorders. This research aims to translate findings from basic science into potential therapeutic strategies oup.comexplorationpub.comendocrinology.orgnih.govclinconnect.io.

Table 2: Multidisciplinary Approaches to Studying Arginine Vasopressin Systems

| Field | Methodologies | Focus |

| Molecular Biology | Receptor cloning, gene expression, genetic manipulation (KO/KD), signal transduction assays | Receptor subtypes (V1a, V1b, V2), molecular mechanisms, genetic basis of AVP action |

| Neuroscience | Electrophysiology, optogenetics, fMRI, immunohistochemistry, behavioral assays, network analysis | Neural circuits, synaptic plasticity, neurotransmitter/neuromodulator roles, brain networks |

| Endocrinology/Physiology | Hormone assays, secretion studies, physiological measurements, animal models | Regulation of AVP synthesis/release, fluid balance, cardiovascular function |

| Pharmacology | Synthesis of analogues, agonist/antagonist studies, receptor binding assays | Receptor-ligand interactions, therapeutic agents, mechanism of action |

| Behavioral Science | Animal behavioral tasks (avoidance, social, memory), human behavioral studies, cognitive assessments | Impact on social behavior, learning, memory, emotional regulation |

| Clinical Research | Patient studies, biomarker analysis, therapeutic trials | AVP in disease states (DI, shock, social disorders), therapeutic potential |

The ongoing exploration of arginine vasopressin, driven by these diverse scientific approaches, continues to deepen our understanding of its fundamental contributions to health and behavior, paving the way for novel insights and potential therapeutic interventions.

Compound Names Mentioned:

Arginine Vasopressin (AVP)

Antidiuretic Hormone (ADH)

Oxytocin (B344502) (OXT)

Vasotocin (B1584283) (AVT)

Arginine Vasopressin Receptor 1a (V1aR / AVPR1a)

Arginine Vasopressin Receptor 1b (V1bR / AVPR1b)

Arginine Vasopressin Receptor 2 (V2R / AVPR2)

Oxytocin Receptor (OXTR / OTR)

Aquaporin-2 (AQP2)

Structure

2D Structure

Properties

Molecular Formula |

C46H65N15O12S2 |

|---|---|

Molecular Weight |

1084.2 g/mol |

IUPAC Name |

(2R)-1-[(4R,7S,10R,13S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28+,29-,30-,31+,32+,33+,34-/m1/s1 |

InChI Key |

KBZOIRJILGZLEJ-BOXDWKHASA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)[C@@H]2CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Origin of Product |

United States |

Arginine Vasopressin Biosynthesis and Molecular Architecture

AVP Gene Organization and Genomic Localization

The synthesis of arginine vasopressin is dictated by the AVP gene, which contains the blueprint for the hormone's precursor protein. The gene's specific location and regulatory elements are crucial for its proper expression.

The gene encoding arginine vasopressin is located on the short (p) arm of human chromosome 20. wikipedia.orgmedlineplus.govmapmygenome.inmedlineplus.gov Specifically, its cytogenetic location is designated as 20p13. wikipedia.org The AVP gene is approximately 1.85 kilobases in length and is part of a gene cluster that also includes the gene for oxytocin (B344502), a structurally related hormone. wikipedia.orgmaayanlab.cloud The gene is organized into three exons, separated by two introns. wikipedia.org This structure encodes not only AVP but also its carrier protein, neurophysin II, and a C-terminal glycoprotein (B1211001) called copeptin. wikipedia.org

| Parameter | Description | Reference |

|---|---|---|

| Chromosome | 20 | wikipedia.orgmedlineplus.govmapmygenome.in |

| Band | 20p13 | wikipedia.org |

| Size | ~1.85 kilobases | wikipedia.org |

| Structure | 3 exons, 2 introns | wikipedia.org |

The expression of the AVP gene is tightly regulated by various transcriptional control elements. The promoter region of the gene contains CpG islands, which are regions with a high frequency of CpG sites. nih.gov The methylation status of these sites can influence gene transcription. nih.gov Key transcription factors, such as the cAMP responsive element-binding protein (CREB), c-Fos, and c-Jun, are involved in inducing AVP transcription. wikipedia.orgnih.gov In the suprachiasmatic nucleus, AVP expression is also regulated by the transcription-translation feedback loop (TTFL), a core component of the circadian system involving the transcription factors Clock and BMAL1. wikipedia.org

Genetic variants, or mutations, in the AVP gene can lead to disorders such as arginine vasopressin deficiency (previously known as central diabetes insipidus). medlineplus.govmedlineplus.gov Some variants result in a change to a single amino acid in the preprohormone, while others can cause the production of an abnormally short version of the molecule. medlineplus.govmedlineplus.gov These alterations can cause the preprohormone to be misfolded and become trapped within the cell where it is produced, preventing its transport to the pituitary gland for processing and storage. medlineplus.govmedlineplus.gov This leads to a shortage of functional AVP. medlineplus.govmedlineplus.gov

Precursor Processing and Peptide Maturation

The AVP gene does not directly produce the final, active hormone. Instead, it is transcribed and translated into a large precursor molecule, a preprohormone, which undergoes a series of enzymatic modifications to yield the mature peptides. medlineplus.govmapmygenome.inmedlineplus.gov

The initial product translated from AVP mRNA is a preprohormone called prepropressophysin. nih.gov This precursor molecule is composed of a signal peptide, the AVP hormone sequence, neurophysin II, and copeptin. nih.govoup.com The entire biosynthesis and maturation process occurs in several stages and locations:

Endoplasmic Reticulum (ER): The newly synthesized preprohormone enters the ER, where an enzyme called a signalase cleaves off the N-terminal signal peptide. researchgate.netnih.gov This initial cleavage results in a smaller prohormone molecule, sometimes referred to as pro-pressinphysin. researchgate.netnih.gov

Golgi Apparatus and Neurosecretory Granules: The prohormone is then transported to the Golgi apparatus. Here, it is further processed by endopeptidases and packaged into neurosecretory granules. researchgate.netnih.govresearchgate.net Within these granules, as they are transported down the axon, the prohormone undergoes further proteolytic cleavage to separate the AVP, neurophysin II, and copeptin moieties. researchgate.netresearchgate.netbrahms.de The final step in AVP maturation involves enzymatic modification of its C-terminus to form a primary amide, which is crucial for its biological activity. researchgate.netwikipedia.org

The enzymatic processing of the single preprohormone ultimately yields three distinct molecules in equimolar amounts: Arginine Vasopressin (AVP), Neurophysin II, and Copeptin. oup.comresearchgate.netnih.gov

Arginine Vasopressin (AVP): The nine-amino-acid active hormone. nih.gov

Neurophysin II: A carrier protein that binds to AVP within the neurosecretory granules. wikipedia.orgmapmygenome.in This binding is thought to be important for the proper targeting, packaging, and storage of AVP. guidetopharmacology.org

Copeptin: A 39-amino-acid C-terminal glycopeptide. wikipedia.orgoup.com Its exact physiological function is not fully understood, but it is released along with AVP and is often used as a stable marker for AVP secretion. nih.gov

| Precursor | Derived Products | General Function | Reference |

|---|---|---|---|

| Prepropressophysin (AVP Preprohormone) | Arginine Vasopressin (AVP) | Active neuropeptide hormone | wikipedia.orgnih.gov |

| Neurophysin II | Carrier protein for AVP | wikipedia.orgmapmygenome.in | |

| Copeptin | C-terminal glycopeptide, marker for AVP release | wikipedia.orgnih.gov |

Cellular and Subcellular Sites of Synthesis and Storage

The synthesis of AVP is confined to specific neurons in the hypothalamus. medlineplus.govwikipedia.org The primary sites are the large-bodied magnocellular neurosecretory neurons located in the supraoptic nucleus (SON) and the paraventricular nucleus (PVN) of the hypothalamus. wikipedia.orgnih.govwikipedia.orgguidetopharmacology.org AVP is also produced in smaller quantities by parvocellular neurons in the PVN. nih.govwikipedia.org

The subcellular journey begins with the translation of AVP mRNA on ribosomes and the synthesis of the preprohormone into the endoplasmic reticulum. researchgate.netnih.gov After initial processing in the ER, the prohormone moves to the Golgi apparatus for packaging into dense-core neurosecretory granules. researchgate.netresearchgate.net These granules are then transported down the axons of the hypothalamic neurons, through a pathway known as the hypothalamic-hypophysial tract, to their terminals in the posterior lobe of the pituitary gland (the neurohypophysis). nih.govresearchgate.netwikipedia.org It is within these axon terminals that the mature AVP, along with neurophysin II and copeptin, is stored until an appropriate physiological stimulus triggers its release into the bloodstream. medlineplus.govwikipedia.org

Hypothalamic Neuron Populations

The synthesis of AVP is predominantly carried out by specialized neurons within distinct nuclei of the hypothalamus. explorationpub.commdpi.com These neuronal populations can be broadly categorized into magnocellular and parvocellular neurons, each with unique projection targets and functional roles.

The majority of AVP is synthesized in magnocellular neuroendocrine neurons located in the supraoptic nucleus (SON) and the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.govresearchgate.net These large-bodied neurons are the primary source of circulating AVP. mdpi.com The AVP synthesized in these neurons is destined for release into the systemic circulation from the posterior pituitary gland. researchgate.netoup.com Studies have shown that the synthesis and transport of AVP in magnocellular neurons of the SON and PVN can be differentially regulated, suggesting distinct roles for these two nuclei in response to various physiological stimuli. nih.gov

In addition to the magnocellular neurons, the paraventricular nucleus also contains smaller, parvocellular neuroendocrine neurons that synthesize AVP. nih.govokayama-u.ac.jp These neurons co-express corticotropin-releasing hormone (CRH) and project to the median eminence, where AVP is released into the portal blood system that supplies the anterior pituitary gland. nih.govoup.com In this capacity, AVP acts synergistically with CRH to stimulate the secretion of adrenocorticotropic hormone (ACTH). jneurosci.orgfrontiersin.org The processing of the AVP precursor in parvocellular neurons can differ from that in magnocellular neurons. nih.govokayama-u.ac.jp

The suprachiasmatic nucleus (SCN), the brain's master circadian clock, also contains a population of AVP-expressing neurons. nih.govnih.gov AVP synthesis and release in the SCN follow a distinct circadian rhythm, playing a crucial role in the regulation of daily physiological and behavioral cycles. oup.compnas.org These neurons project to various brain regions and are also believed to release AVP into the cerebrospinal fluid, influencing circadian rhythms throughout the body. nih.gov

Extra-Hypothalamic Synthesis Sites (e.g., Locus Coeruleus)

While the hypothalamus is the primary site of AVP synthesis, evidence suggests that AVP is also produced in other areas of the brain, known as extra-hypothalamic sites. nih.gov One such notable site is the locus coeruleus, a nucleus in the brainstem involved in stress and arousal. tandfonline.com Research has shown that stressors can induce the synthesis of AVP in the noradrenergic neurons of the locus coeruleus. tandfonline.com Projections from hypothalamic AVP neurons also innervate the locus coeruleus, suggesting a complex interaction between these regions. nih.gov Other extra-hypothalamic locations where AVP-positive cells have been identified include the bed nucleus of the stria terminalis and the medial amygdala. nih.govnih.gov

Axonal Transport and Terminal Storage in Posterior Pituitary

Following its synthesis in the cell bodies of magnocellular neurons in the SON and PVN, the AVP precursor, packaged within neurosecretory vesicles, is transported down the axons of these neurons. youtube.comnih.govresearchgate.net These axons form the hypothalamo-neurohypophysial tract, which terminates in the posterior pituitary gland. nih.govclevelandclinic.org During this axonal transport, the precursor is enzymatically processed into active AVP and its associated molecules. researchgate.netresearchgate.net Upon arrival in the posterior pituitary, the vesicles containing AVP are stored in nerve terminals known as Herring bodies, awaiting a physiological stimulus for their release into the bloodstream. nih.gov The rate of axonal transport of AVP is a regulated process and appears to be linked to its synthesis rate. nih.gov

Somatodendritic Release Mechanisms

In addition to the well-established axonal release into the bloodstream, AVP can also be released from the dendrites and cell bodies (soma) of hypothalamic neurons, a process known as somatodendritic release. nih.gov This form of release is not directed into the systemic circulation but rather acts locally within the hypothalamus and on distant brain targets. nih.gov Somatodendritically released AVP can function as a neurotransmitter or neuromodulator, influencing the activity of neighboring neurons, including mediating crosstalk between magnocellular and parvocellular neurons within the paraventricular nucleus. nih.gov

Regulation of Arginine Vasopressin Gene Expression and Secretion

Transcriptional Regulation Mechanisms

The expression of the AVP gene is governed by a variety of transcription factors that respond to diverse physiological stimuli, including changes in plasma osmolality and circadian rhythms.

The mammalian circadian clock, a fundamental biological timer, relies on the transcription factors CLOCK and BMAL1 to drive the rhythmic expression of a significant portion of the transcriptome. plos.orgnih.gov This central clock mechanism involves feedback loops where CLOCK and BMAL1 bind to E-box elements on gene promoters, activating the transcription of target genes, including those that eventually inhibit CLOCK:BMAL1 activity, thus creating a cycle. nih.gov

In the hypothalamic paraventricular nucleus (PVN), the clock gene Bmal1 is crucial for maintaining the expression of the AVP gene (Avp) and its subsequent release into the circulation. nih.gov Studies in which Bmal1 was deleted in the PVN showed a selective decrease in Avp mRNA expression and lower plasma AVP concentrations. nih.gov This suggests that CLOCK:BMAL1 promotes a transcriptionally permissive environment for its target genes, priming them for activation rather than directly activating transcription itself. plos.org While PVN BMAL1 is essential for maintaining baseline AVP expression, the circadian variation in Avp expression appears to be regulated by other factors, such as feeding schedules. nih.gov

Various forms of stress, including hyperosmolality and inflammation, activate the transcription of the AVP gene in the hypothalamus. nih.gov This activation is often preceded by the rapid induction of Fos/Jun family proteins, which are components of the Activator protein 1 (AP1) transcription factor. nih.govoup.com AP-1 regulates gene expression in response to a wide array of stimuli, controlling cellular processes like proliferation and differentiation. wikipedia.org Research has identified an AP1-like binding site in the promoter region of the AVP gene. nih.gov Overexpression of Fos/Jun family proteins has been shown to markedly increase the activity of the AVP gene promoter, indicating that these proteins directly stimulate AVP gene transcription through this specific site. nih.govoup.com This stimulation can be further enhanced by cofactors like the cAMP-responsive element-binding protein (CREB)-binding protein (CBP). oup.com

The CREB family of transcription factors also plays a role in regulating AVP. The transcription factor CREB3L1, a member of the CREB/activating transcription factor (ATF) family, shows increased expression in the supraoptic (SON) and paraventricular nuclei (PVN) of dehydrated or salt-loaded rats, paralleling the rise in AVP expression. unimelb.edu.aunih.gov Under these conditions, CREB3L1 is robustly upregulated in AVP-producing neurons. unimelb.edu.au In vitro studies have confirmed that CREB3L1 can significantly increase the activity of the AVP promoter by binding to it. nih.gov While CREB itself has been implicated in AVP transcription in vitro, some in vivo studies have yielded less definitive evidence for its direct role in response to hyperosmotic stimulation. nih.gov

Tonicity-Responsive Enhancer Binding Protein (TonEBP), also known as NFAT5, is a key transcription factor that protects cells from hypertonic stress. frontiersin.orgwikipedia.orgdoccheck.com Its activity is stimulated by increased extracellular tonicity, leading to the activation of genes that support cell survival and osmoadaptation. frontiersin.orgnih.gov TonEBP plays a crucial role in regulating AVP gene transcription in response to osmotic challenges. frontiersin.orgnih.gov

During dehydration, there is a parallel increase in TonEBP expression and AVP cellular activity within the hypothalamus. frontiersin.orgnih.gov Laboratory studies have demonstrated a direct link, with promoter assays confirming that TonEBP can bind directly to conserved motifs in the promoter region of the AVP gene. frontiersin.orgnih.gov This binding stimulates hyperosmolality-dependent transcription of the AVP gene. nih.gov In mice with reduced TonEBP levels, dehydration-mediated activation of the AVP gene was diminished, confirming the necessary role of TonEBP in this process. frontiersin.org TonEBP is widely distributed in the brain, but its induction by hypertonicity is observed specifically in neuronal cells, including those in the PVN and SON where AVP is synthesized. frontiersin.org

Osmoregulatory Control of AVP Release

The release of AVP from the posterior pituitary is tightly regulated by the osmotic pressure of the blood, a process known as osmoregulation. This system is highly sensitive, ensuring a rapid response to changes in body water balance.

The secretion of AVP is initiated when plasma osmolality rises above a certain set point, or osmotic threshold. In healthy individuals, this threshold is remarkably consistent. Studies involving the infusion of hypertonic saline have established a linear relationship between rising plasma osmolality and increasing plasma AVP concentrations. nih.govportlandpress.comsemanticscholar.org The theoretical osmotic threshold for AVP release is approximately 285 mosmol/kg. nih.govportlandpress.comphysiology.org Below this level, AVP secretion is minimal, but once the threshold is crossed, plasma AVP levels rise in direct proportion to the increase in plasma osmolality. nih.govportlandpress.com This threshold is very close to the osmotic threshold for the onset of thirst, which is around 281 mosmol/kg, suggesting that the two responses are controlled by closely related or identical osmoreceptor mechanisms. nih.govportlandpress.comsemanticscholar.org

It is important to note that this threshold can be altered under certain physiological conditions. For instance, during pregnancy, the osmotic thresholds for both AVP release and thirst are significantly decreased, allowing for the maintenance of a lower baseline plasma osmolality. nih.gov

| Condition | Approximate Osmotic Threshold (mosmol/kg) | Reference |

|---|---|---|

| Healthy Adults (Non-pregnant) | 285 | nih.govportlandpress.comphysiology.org |

| Late Pregnancy | ~279 (approx. 6 mosmol/kg lower than postpartum) | nih.gov |

| Postpartum | 285 | nih.gov |

The brain detects changes in plasma osmolality primarily through specialized structures known as circumventricular organs (CVOs). nih.govmdpi.comneurology.org These unique brain regions, including the subfornical organ (SFO) and the organum vasculosum of the lamina terminalis (OVLT), lack a typical blood-brain barrier. nih.govneurology.orgelifesciences.org This feature allows neurons within the CVOs to directly sense the composition of the circulating blood, including its osmolality and the presence of hormones like angiotensin II. neurology.orgelifesciences.org

The lamina terminalis, which comprises the SFO, OVLT, and the median preoptic nucleus (MnPO), is the primary site for mediating feedback regulation of AVP neurons. elifesciences.orgresearchgate.net Osmolality information sensed by the SFO and OVLT is relayed to the AVP-synthesizing magnocellular neurons in the SON and PVN of the hypothalamus. elifesciences.orgresearchgate.net This connection can be direct or indirect, often involving the MnPO as a key relay station. elifesciences.orgresearchgate.net For example, neurons in the OVLT that project to the PVN are thought to play a role in hyperosmolality-dependent AVP release. mdpi.com Similarly, the SFO has direct excitatory projections to the magnocellular neurons in the SON and PVN, which promotes AVP release. neurology.org These neural circuits form the final common pathway, where osmotic stimuli are transduced into electrical signals that travel down the axons of magnocellular neurons to the posterior pituitary, triggering the release of AVP into the bloodstream. researchgate.net

Chronobiological Rhythms in AVP Expression and Release

The expression and release of AVP are not constant but follow a distinct circadian rhythm. nih.gov This rhythm is orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's central circadian pacemaker. proquest.comnih.gov AVP itself is a key neuropeptide expressed within the SCN and plays a critical role in the functioning of the circadian clock network. nih.gov

AVP release typically exhibits a diurnal pattern, with levels peaking during the sleep phase. physiology.org This nocturnal rise in AVP promotes water retention by the kidneys overnight, leading to the production of a smaller volume of more concentrated urine and thus reducing the need to urinate. physiology.org Disruption of sleep can attenuate the amplitude of this rhythm. physiology.org The precise timing and stability of these daily rhythms are modulated by AVP signaling within the SCN, highlighting its importance in maintaining circadian homeostasis. nih.govproquest.com

Sex-Specific Regulation of AVP Gene Expression

The AVP system is one of the most consistently sexually dimorphic neural systems across various species, with males generally exhibiting higher AVP expression, more AVP-containing neurons, and denser AVP projections in specific brain regions compared to females. nih.govbiorxiv.org These differences are largely organized by the action of gonadal steroid hormones during early development. wisc.edu

Research in mice has shown that sex differences in AVP mRNA expression in the brain are measurable as early as embryonic day 14.5, with males producing more than females. nih.gov In adult rodents, males express more AVP than females in brain regions like the amygdala. wisc.edu Interestingly, the effects of AVP can also be sex-specific. For example, in the hypothalamus, AVP stimulates aggression in males but inhibits it in females, although both effects are mediated by the V1a receptor. frontiersin.org

The regulation of AVP's effects on circadian rhythms is also influenced by sex. nih.gov The loss of AVP signaling has different effects on the circadian period of locomotor activity in male and female mice, suggesting that there are sex differences in the downstream targets of the SCN that are modulated by AVP. nih.gov Furthermore, female rats have been found to express significantly more V2 receptor mRNA and protein in their kidneys than males, resulting in a greater physiological sensitivity to AVP's antidiuretic effects. physiology.org

Arginine Vasopressin Receptor Systems: Pharmacology and Intracellular Signaling

AVP Receptor Subtypes and Classification

The vasopressin receptors are classified into three main subtypes based on their pharmacological properties, tissue distribution, and the signal transduction pathways they activate. nih.govphysiology.org These are the Vasopressin 1a Receptor (V1aR), the Vasopressin 1b Receptor (V1bR), and the Vasopressin 2 Receptor (V2R). physiology.org

| Receptor Subtype | Former Name | Primary Location(s) | Primary Function(s) |

| V1aR | V1 | Vascular smooth muscle, liver, platelets, brain | Vasoconstriction, glycogenolysis, platelet aggregation, social behaviors |

| V1bR | V3R | Anterior pituitary gland, brain | ACTH release, regulation of stress response |

| V2R | - | Kidney collecting ducts, vascular endothelium | Antidiuresis (water reabsorption) |

The Vasopressin 1A receptor (V1aR) is widely distributed throughout the body, with significant expression in vascular smooth muscle cells, hepatocytes, platelets, and various regions of the brain. wikipedia.org This widespread distribution underlies the diverse physiological roles of V1aR, which include the regulation of blood pressure through vasoconstriction, stimulation of liver glycogenolysis, and involvement in platelet aggregation. wikipedia.orgpatsnap.com In the central nervous system, V1aR activation is implicated in modulating social behaviors and stress responses. patsnap.com The human AVPR1A gene encodes a polypeptide of 418 amino acids. wikipedia.org

Initially identified in the anterior pituitary, the Vasopressin 1B receptor (V1bR), also formerly known as the V3 receptor, plays a critical role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govwikipedia.org It is specifically expressed in pituitary corticotrophs, where it mediates the stimulatory effect of vasopressin on the release of adrenocorticotropic hormone (ACTH). nih.govwikipedia.org Beyond the pituitary, V1bR is also found in other brain regions and in the pancreas, suggesting broader functions in the central nervous system and metabolic regulation. guidetopharmacology.org The human AVPR1B gene encodes a protein of 424 amino acids. guidetopharmacology.org

The Vasopressin 2 Receptor (V2R) is predominantly located in the principal cells of the kidney's collecting ducts. wikipedia.orgfrontiersin.org Its primary and most well-characterized function is mediating the antidiuretic effect of AVP. frontiersin.org Activation of V2R initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of these cells, thereby increasing water reabsorption from the urine. nih.gov V2R is also expressed in vascular endothelial cells, where it can mediate vasodilation. wikipedia.org Mutations in the V2R gene can lead to disorders of water balance, such as congenital nephrogenic diabetes insipidus. nih.gov

G-Protein Coupling and Effector Pathways

The intracellular signaling pathways initiated by AVP are determined by the specific G-protein to which each receptor subtype couples. The V1 receptors (V1aR and V1bR) are coupled to G-proteins of the Gq/11 family, while the V2 receptor is coupled to the Gs family of G-proteins. nih.govwikipedia.org

The binding of AVP to the V2R triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. bio-conferences.orgcnrs.fr This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the beta-gamma subunits and stimulates the enzyme adenylate cyclase. wikipedia.org

Adenylate cyclase, in turn, catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). frontiersin.org The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including the aquaporin-2 (AQP2) water channels, which promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells, ultimately increasing water permeability. frontiersin.orgnih.gov

| Step | Molecule | Function |

| 1 | Arginine Vasopressin (AVP) | Binds to and activates the V2 Receptor. |

| 2 | V2 Receptor (V2R) | Activates the associated Gs-protein upon AVP binding. |

| 3 | Gs-protein | Stimulates adenylate cyclase activity. |

| 4 | Adenylate Cyclase | Catalyzes the formation of cyclic AMP (cAMP) from ATP. |

| 5 | Cyclic AMP (cAMP) | Acts as a second messenger, activating Protein Kinase A (PKA). |

| 6 | Protein Kinase A (PKA) | Phosphorylates target proteins, leading to the cellular response. |

Both the V1aR and V1bR subtypes are coupled to G-proteins of the Gq/11 family. nih.govwikipedia.org Upon AVP binding, these receptors activate the Gq protein, which in turn stimulates the enzyme phospholipase C (PLC). nih.gov

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.gov The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). wikipedia.org The activation of PKC and the increase in intracellular calcium lead to a variety of cellular responses, such as smooth muscle contraction, glycogenolysis, and hormone secretion. nih.govpatsnap.com

| Step | Molecule | Function |

| 1 | Arginine Vasopressin (AVP) | Binds to and activates V1a and V1b Receptors. |

| 2 | V1a/V1b Receptors | Activate the associated Gq-protein upon AVP binding. |

| 3 | Gq-protein | Stimulates phospholipase C (PLC) activity. |

| 4 | Phospholipase C (PLC) | Hydrolyzes PIP2 into IP3 and DAG. |

| 5 | Inositol Trisphosphate (IP3) | Triggers the release of Ca2+ from intracellular stores. |

| 6 | Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) along with Ca2+. |

Downstream Intracellular Signaling Cascades

Upon AVP binding, the activated receptor catalyzes the exchange of GDP for GTP on the associated G protein α-subunit, leading to its dissociation from the βγ-subunits. Both the α-subunit and the βγ-dimer can then interact with various effector proteins, initiating distinct downstream signaling cascades.

The quintessential signaling pathway for the V2 receptor is the activation of the cyclic AMP (cAMP)-Protein Kinase A (PKA) pathway. nih.govnih.gov This cascade is central to the antidiuretic effects of AVP in the renal collecting ducts. youtube.comresearchgate.net

Mechanism of Activation: The V2 receptor is primarily coupled to the stimulatory G protein, Gs. nih.govnih.gov Upon activation by AVP, the Gsα subunit binds to and activates adenylyl cyclase. nih.govresearchgate.net This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.govnih.gov PKA is a multimeric enzyme that, when activated by cAMP, phosphorylates specific serine and threonine residues on target proteins, thereby altering their function. nih.govresearchgate.net

Key Cellular Responses: In the principal cells of the kidney's collecting duct, PKA activation is the primary driver for the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical plasma membrane. nih.govnih.gov This process dramatically increases water reabsorption from the urine. youtube.comresearchgate.net While it is the canonical view that PKA is responsible for most of vasopressin's effects on AQP2, some studies suggest the existence of PKA-independent signaling in collecting duct cells. nih.govfrontiersin.org

In contrast to the V2 receptor, the V1a and V1b receptors are predominantly coupled to the Gq/11 family of G proteins. unesp.brencyclopedia.pub Activation of this pathway leads to the generation of two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netgenome.jpnih.gov

Mechanism of Activation: Once activated by the V1 receptor-ligand complex, the Gq/11α subunit stimulates the enzyme phospholipase C (PLC). unesp.brresearchgate.netgenome.jp PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. unesp.brresearchgate.netgenome.jp

Roles of IP3 and DAG: IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govnih.gov DAG remains in the plasma membrane where, in conjunction with the elevated Ca2+ levels, it activates members of the Protein Kinase C (PKC) family. researchgate.netgenome.jpnih.gov

Arginine vasopressin induces a significant increase in the intracellular free calcium concentration ([Ca2+]i) through mechanisms involving both V1 and V2 receptors. nih.gov This elevation in Ca2+ is a pivotal signal that can be both transient and sustained, often appearing as oscillations, and is crucial for a variety of cellular responses. nih.govnih.govreactome.org

Intracellular Release: The primary mechanism for Ca2+ mobilization by V1 receptors is the IP3-mediated release from intracellular stores, namely the endoplasmic reticulum. unesp.brnih.gov AVP stimulation of V1 receptors in corticotropes triggers this release via a G protein-coupled phosphoinositide pathway. nih.gov V2 receptor activation can also lead to intracellular Ca2+ release. In inner medullary collecting duct (IMCD) cells, this process is linked to the cAMP pathway and involves the activation of ryanodine (B192298) receptors (RyRs), potentially through the action of cyclic ADP-ribose (cADPR). researchgate.netphysiology.org

Extracellular Entry: The sustained phase of the Ca2+ signal requires the influx of extracellular calcium. nih.govnih.gov In IMCD cells, AVP activates a Ca2+ entry pathway that resembles store-operated calcium entry (SOCE). researchgate.netphysiology.org This process is triggered by the depletion of intracellular Ca2+ stores and involves nonselective cation channels. researchgate.netphysiology.orgpnas.org This influx is essential for maintaining the Ca2+ oscillations induced by AVP. researchgate.net

| Receptor | Primary G Protein | Key Second Messenger | Primary Calcium Source |

| V1 Receptors | Gq/11 | Inositol Trisphosphate (IP3) | Intracellular Stores (ER) |

| V2 Receptors | Gs | Cyclic AMP (cAMP) | Intracellular Stores (RyR-gated) & Extracellular (SOCE) |

AVP signaling can also engage the Mitogen-Activated Protein (MAP) kinase cascades, a family of serine/threonine kinases that regulate diverse cellular processes like gene expression, proliferation, and apoptosis. The specific MAPK pathway activated can be cell-type dependent.

ERK1/2 Pathway: In vascular smooth muscle cells (VSMC), AVP stimulates the tyrosine phosphorylation and activation of p42 MAP kinase (also known as ERK2). nih.govnih.gov This activation is mediated primarily through Protein Kinase C (PKC) and does not require an increase in intracellular Ca2+. nih.gov AVP has also been shown to activate the ERK1/2 pathway in cardiac fibroblasts, contributing to cell growth. nih.gov Conversely, in renal collecting duct cells, the V2-selective agonist dDAVP was found to decrease the phosphorylation and activation of ERK1/2. qiagen.com

JNK Pathway: Similar to ERK1/2, studies in renal collecting duct cells have shown that dDAVP decreases the phosphorylation of JNK1/2, indicating a deactivation of this pathway in response to V2 receptor stimulation in this cell type. qiagen.com

JAK-STAT Pathway: In VSMCs, AVP has been shown for the first time to activate the JAK-STAT pathway. This involves the phosphorylation of JAK2 and the subsequent tyrosine and serine phosphorylation of STAT3. The serine phosphorylation of STAT3 is mediated by ERK1/2.

The RhoA/Rho-kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and smooth muscle contraction. While direct studies on AVP are less common, this pathway is a known downstream effector of G proteins that can be activated by vasopressin receptors.

G12/13 Coupling: The G12/13 family of G proteins are potent activators of the RhoA/Rho-kinase pathway. nih.govnih.gov They achieve this by interacting with and activating specific Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF and LARG. physiology.org

Functional Consequences: Activated RhoA, in its GTP-bound state, stimulates Rho-kinase. nih.gov In vascular smooth muscle, a key function of Rho-kinase is to phosphorylate and inhibit myosin light chain phosphatase (MLCP), leading to a net increase in phosphorylated myosin light chains and promoting Ca2+ sensitization and contraction. nih.gov Given that AVP is a potent vasoconstrictor and its receptors can couple to a variety of G proteins, engagement of the G12/13-RhoA pathway is a likely mechanism contributing to its effects on vascular tone. qiagen.com

Arginine vasopressin can stimulate the release of arachidonic acid (AA), a polyunsaturated fatty acid that serves as a precursor for the synthesis of a diverse group of signaling lipids known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes).

Mechanism of Release: In cardiac myoblasts, AVP acting through the V1 receptor induces a dose-dependent release of AA. reactome.org This process is a downstream consequence of the Gq/PLCβ pathway, requiring both the influx of extracellular Ca2+ and the activation of several PKC isoforms. reactome.org The subsequent activation of a PKC-dependent MAPK pathway is also involved in mediating the AA release. reactome.org

Eicosanoid Production: Once released, AA can be metabolized by various enzymes. In the kidney, AVP stimulates the metabolism of AA via the cytochrome P450 (P450) pathway. nih.gov The resulting metabolites, including dihydroxyeicosatrienoic acids (DHTs), hydroxyeicosatetraenoic acids (HETEs), and epoxyeicosatrienoic acids (EETs), are believed to participate in the vasoconstrictor effects of AVP in the renal circulation. nih.gov

Receptor Distribution and Functional Localization

The physiological effects of arginine vasopressin (AVP) are mediated through three distinct G-protein-coupled receptor subtypes: V1a, V1b, and V2. nih.govresearchgate.netphysiology.org These receptors exhibit unique tissue distributions, which dictates the specific physiological response to AVP in different parts of the body. researchgate.netwikipedia.org

The V1a receptor (V1aR) is widely distributed in both peripheral tissues and the central nervous system. wikipedia.orgnih.gov In the periphery, V1aR mediates vasoconstriction and hepatic glycogenolysis. oup.com Its expression is prominent in vascular smooth muscle, liver, platelets, and myometrium. researchgate.netwikipedia.org In the kidney, V1aR mRNA is found in the renal medulla, specifically among the vascular bundles, and more sparsely in the cortex. nih.govnih.gov V1a receptors are also located on the luminal membrane of the collecting duct, where they can limit the antidiuretic action of vasopressin. wikipedia.org Within the brain, V1aR mRNA has been detected in numerous areas, including the hippocampus, central amygdala, dorsolateral septum, and various hypothalamic nuclei, suggesting its role in modulating social behaviors and other central functions. nih.gov

Table 1: Distribution and Primary Function of V1a Receptors

| Tissue/Organ | Specific Location | Primary Function(s) | Reference |

|---|---|---|---|

| Brain | Hippocampus, amygdala, septum, hypothalamus | Modulation of social behavior, learning, and memory | nih.govoup.com |

| Vascular Smooth Muscle | Throughout the vasculature | Vasoconstriction, blood pressure regulation | researchgate.netwikipedia.orgnih.gov |

| Liver | Hepatocytes | Glycogenolysis | wikipedia.orgoup.com |

| Kidney | Renal medulla (vasa recta), cortical collecting duct | Regulation of renal medullary blood flow, modulation of antidiuresis | wikipedia.orgnih.govnih.gov |

| Myometrium | Uterine smooth muscle | Uterine contraction | wikipedia.org |

The V1b receptor (V1bR), also known as the V3 receptor, is most prominently expressed in the corticotrophs of the anterior pituitary gland. nih.govnih.govpnas.orgoup.com In this location, it plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by mediating the stimulatory effect of vasopressin on the release of adrenocorticotropic hormone (ACTH). nih.govnih.gov Beyond the pituitary, V1bR mRNA has been identified in multiple regions of the brain, including the cerebral cortex, hippocampus, amygdala, and hypothalamus. oup.comnih.gov This distribution within the limbic system points to the involvement of central V1b receptors in regulating stress, emotion, cognition, and behavior. nih.govnih.gov Lower levels of V1bR expression have also been detected in peripheral tissues such as the kidney, thymus, heart, lung, and spleen. oup.compnas.org

Table 2: Distribution and Primary Function of V1b Receptors

| Tissue/Organ | Specific Location | Primary Function(s) | Reference |

|---|---|---|---|

| Anterior Pituitary | Corticotroph cells | Stimulation of ACTH release | nih.govnih.govpnas.org |

| Brain | Cerebral cortex, hippocampus, amygdala, hypothalamus | Regulation of HPA axis, stress response, emotion, and behavior | nih.govoup.comnih.gov |

| Peripheral Tissues | Kidney, thymus, heart, lung, spleen, uterus | Diverse biological effects of AVP | oup.compnas.org |

The V2 receptor (V2R) is primarily known for its essential role in maintaining water homeostasis. physiology.org Its expression is highly concentrated in the principal cells of the renal collecting ducts, specifically on the basolateral membrane. wikipedia.orgphysiology.orgnih.gov Activation of these receptors initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane, thereby increasing water reabsorption from urine. wikipedia.orgphysiology.org Immunohistochemical studies have also revealed the presence of V2 receptors on the luminal membrane of the collecting ducts, particularly in the terminal inner medullary collecting duct, where they may act as a negative feedback system. nih.gov In addition to the kidney, V2Rs are found in the vascular endothelium. wikipedia.orgphysiology.org Their stimulation in endothelial cells promotes the release of von Willebrand factor and factor VIII, which are important for blood coagulation. wikipedia.org

Table 3: Distribution and Primary Function of V2 Receptors

| Tissue/Organ | Specific Location | Primary Function(s) | Reference |

|---|---|---|---|

| Kidney | Basolateral and luminal membranes of renal collecting duct principal cells | Antidiuresis (water reabsorption) | wikipedia.orgphysiology.orgnih.gov |

| Vascular Endothelium | Endothelial cells | Release of von Willebrand factor and factor VIII | wikipedia.orgphysiology.org |

Receptor Dimerization and Functional Implications

There is growing evidence that vasopressin receptors, like many G-protein-coupled receptors (GPCRs), can exist and function as dimers or higher-order oligomers. oup.comnih.gov Studies have demonstrated that V1a, V2, and oxytocin (B344502) receptors can form both homodimers (e.g., V1aR-V1aR) and heterodimers (e.g., V1aR-V2R). oup.com This dimerization appears to be a constitutive process that occurs early during the receptor's synthesis and does not require the presence of a ligand. oup.comnih.gov

The functional implications of receptor dimerization are significant and can alter the pharmacological and signaling properties of the receptors. For instance, heterodimerization between V1aR and V2R has been shown to regulate the endocytic processing of the receptors. nih.gov When these two receptors form a heterodimer, the trafficking pattern of one can be influenced by the other. nih.gov Specifically, the V1aR, which typically recycles rapidly to the cell surface after internalization, can be retained inside the cell when dimerized with V2R, which internalizes more stably. nih.gov This suggests that the identity of the activated receptor within the dimer determines the subsequent fate of the entire complex. nih.gov Furthermore, heterodimerization can occur between vasopressin receptors and other GPCRs, such as the corticotropin-releasing hormone type 1 receptor (CRHR1) or the atypical chemokine receptor 3 (ACKR3), which can lead to functional cooperativity and altered signaling outputs. nih.govroyalsocietypublishing.org

Molecular Mechanisms of Receptor Internalization and Degradation

Agonist-induced internalization is a key mechanism for regulating receptor signaling and sensitivity. For vasopressin receptors, this process is primarily dependent on β-arrestins. nih.gov The V1a and V2 receptors exhibit distinct patterns of β-arrestin interaction and subsequent intracellular trafficking. nih.gov

V1a Receptor: The V1aR is classified as a "class A" GPCR. Upon activation, it forms a low-affinity, transient complex with β-arrestin at or near the plasma membrane. β-arrestin quickly dissociates from the V1aR, which allows the receptor to be rapidly dephosphorylated and recycled back to the cell surface. nih.gov

V2 Receptor: In contrast, the V2R is a "class B" GPCR. It forms a high-affinity, stable complex with β-arrestin. This stable association leads to the co-trafficking of the V2R and β-arrestin into endosomes, resulting in a more pronounced and sustained intracellular accumulation of the receptor. wikipedia.orgnih.gov This prolonged internalization contributes to receptor desensitization and downregulation.

The process begins with the agonist-activated receptor being phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestins. The binding of β-arrestin not only uncouples the receptor from its G protein, terminating the primary signal, but also acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, facilitating its internalization into clathrin-coated pits. Once internalized, the receptor-containing vesicles are targeted to endosomes, where the receptor can either be sorted for degradation in lysosomes or dephosphorylated and recycled back to the plasma membrane. The specific trafficking fate is largely determined by the stability of the receptor-β-arrestin interaction. nih.gov

Physiological Roles and Systemic Integration of Arginine Vasopressin

Renal Physiology and Water Balance

AVP plays an indispensable role in renal physiology, primarily by regulating the body's water balance. This is achieved through a finely tuned system that modulates water reabsorption in the kidneys in response to the body's hydration status. nih.gov

The regulation of water permeability in the renal collecting duct is largely controlled by AVP through its action on the water channel protein, aquaporin-2 (AQP2). nih.gov AVP controls both the trafficking of AQP2 to the apical plasma membrane of principal cells in the collecting duct and the total amount of AQP2 protein within these cells. nih.gov This regulation occurs through both short-term and long-term mechanisms. wikipedia.org

Short-Term Regulation: On a short-term scale (minutes), AVP initiates a signaling cascade that leads to the translocation of AQP2-containing vesicles to the apical plasma membrane. nih.govwikipedia.org This process begins when AVP binds to the vasopressin V2 receptor (V2R), a Gs-coupled receptor located on the basolateral membrane of collecting duct cells. nih.govpnas.org This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates AQP2 at a specific site, Serine 256. nih.govphysiology.org This phosphorylation is a key step that triggers the movement and fusion of AQP2-bearing vesicles with the apical membrane, thereby increasing the number of functional water channels and enhancing water permeability. nih.govnih.gov

Long-Term Regulation: Over a longer period (hours to days), AVP also regulates the total abundance of AQP2 by increasing the transcription of the AQP2 gene. nih.govphysiology.org This V2 receptor-dependent pathway ensures a sustained capacity for water reabsorption in states of prolonged dehydration. nih.gov

The process of AQP2 trafficking is a dynamic balance between exocytosis (insertion into the membrane) and endocytosis (removal from the membrane). nih.gov AVP stimulates exocytosis and also inhibits endocytosis by promoting the phosphorylation of AQP2 at another site, Serine 269, which helps to retain AQP2 in the plasma membrane. nih.gov

| Regulatory Mechanism | Time Scale | Key Molecular Events | Primary Outcome |

|---|---|---|---|

| Short-Term Regulation (Trafficking) | Minutes | AVP binds to V2R, increases cAMP, activates PKA, PKA phosphorylates AQP2 at Ser256. nih.govnih.govphysiology.org | Translocation of AQP2 vesicles to and fusion with the apical plasma membrane. wikipedia.orgnih.gov |

| Long-Term Regulation (Expression) | Hours to Days | AVP stimulates the AQP2 gene transcription via a V2R-dependent pathway. nih.govnih.gov | Increased total cellular abundance of AQP2 protein. nih.gov |

The insertion of AQP2 channels into the apical membrane of the collecting duct's principal cells dramatically increases the osmotic water permeability of this epithelium. nih.govnih.gov This allows water to move passively from the tubular fluid into the hypertonic interstitium of the renal medulla, following the osmotic gradient. nih.gov Water then exits the principal cells through aquaporin-3 (AQP3) and aquaporin-4 (AQP4), which are constitutively expressed on the basolateral membrane. nih.govresearchgate.net When the body is well-hydrated and AVP levels are low, AQP2 is removed from the apical membrane via endocytosis and stored in intracellular vesicles, rendering the membrane watertight again. wikipedia.orgnih.gov

The signaling pathway initiated by AVP binding to the V2 receptor is the primary mechanism for this modulation. nih.govbiorxiv.org The activation of this receptor triggers a complex signaling response that involves not only the increase in intracellular cAMP but also changes in intracellular calcium levels. pnas.org This entire process allows for the fine-tuning of water reabsorption to maintain body water homeostasis. nih.govphysiology.org

For water reabsorption to occur in the collecting ducts, a hypertonic environment in the renal medulla is essential. AVP contributes to the establishment and maintenance of this medullary osmotic gradient. oregonstate.education It achieves this through a "double-effect": not only does it increase the water permeability of the collecting duct, but it also enhances the transport of solutes, primarily sodium and urea, which are crucial for creating the osmotic driving force. physiology.org

AVP stimulates sodium reabsorption in the thick ascending limb of the loop of Henle and throughout the distal nephron and collecting duct. physiology.orgnih.gov This action increases the concentration of sodium chloride in the medullary interstitium. physiology.org Furthermore, AVP rapidly increases urea transport in the terminal inner medullary collecting duct by promoting the expression and apical membrane trafficking of the urea transporter A1 (UT-A1). researchgate.net Urea then diffuses into the medullary interstitium, significantly contributing to its high osmolarity. youtube.com This recycling of urea, along with the accumulation of sodium chloride, generates the steep osmotic gradient necessary for concentrating urine. physiology.orgyoutube.com Chronic polyuria can lead to a "washout" of this medullary gradient, impairing the kidney's ability to concentrate urine even in the presence of AVP. scribd.com

The regulation of body water balance is a dual system involving both AVP-mediated water conservation by the kidneys and the sensation of thirst, which drives water intake. karger.comnih.gov Both mechanisms are primarily stimulated by an increase in the osmolality of body fluids. nih.govresearchgate.net Osmoreceptors located in the hypothalamus detect these changes and trigger the release of AVP from the posterior pituitary and simultaneously generate the sensation of thirst. nih.govnih.gov

Recent research has shown that thirst and AVP release are regulated not just by homeostatic feedback from plasma osmolality but also by anticipatory signals that originate even before any significant change in blood composition occurs. karger.comannualreviews.org These anticipatory signals, generated by the act of drinking, can rapidly reduce the sensation of thirst and inhibit AVP secretion, well before the ingested water is absorbed into the bloodstream. karger.comphysiology.org These signals converge on the same homeostatic neurons in the circumventricular organs that monitor blood composition. karger.comannualreviews.org Hypovolemia, or decreased blood volume, is another potent stimulus for both AVP release and thirst, mediated by arterial baroreceptors and the renin-angiotensin system. nih.govresearchgate.net

Cardiovascular System Regulation

Beyond its role in water balance, AVP has significant effects on the cardiovascular system, primarily mediated through the V1a receptor. nih.govnih.gov

AVP is a potent vasoconstrictor, an effect mediated by the activation of V1a receptors on vascular smooth muscle cells. nih.govahajournals.org The binding of AVP to V1a receptors triggers a Gq11/12-coupled signaling pathway, leading to an increase in intracellular calcium concentration. nih.govresearchgate.net This rise in calcium activates myosin light chain kinase, resulting in the contraction of smooth muscle and vasoconstriction, which in turn increases peripheral vascular resistance and blood pressure. researchgate.netyoutube.com

This vasoconstrictor effect is particularly important in pathophysiological states such as severe hypovolemia or circulatory shock, where high levels of AVP help to maintain blood pressure. nih.gov In healthy individuals, the direct vasoconstrictor effect of physiological concentrations of AVP on vascular resistance is generally modest. portlandpress.com The renal vasoconstriction caused by AVP is specifically mediated by V1a receptors and is buffered by the vasodilatory actions of nitric oxide and prostanoids. nih.govphysiology.org In some vascular beds, AVP can also cause vasodilation, an effect thought to be mediated by the release of nitric oxide from the vascular endothelium, potentially through V2 receptor stimulation in some species. nih.govnih.gov

| System | Primary Receptor | Key Effect | Mechanism |

|---|---|---|---|

| Renal (Water Balance) | V2 | Increased water reabsorption | Promotes insertion of AQP2 water channels into the collecting duct apical membrane. nih.govwikipedia.org |

| Renal (Osmotic Gradient) | V2 | Enhanced medullary hypertonicity | Increases sodium and urea transport in the distal nephron and collecting duct. physiology.orgresearchgate.net |

| Cardiovascular | V1a | Vasoconstriction | Increases intracellular calcium in vascular smooth muscle cells. nih.govresearchgate.net |

Influence on Blood Pressure Regulation

Arginine vasopressin (AVP) plays a significant role in the regulation of arterial blood pressure through two primary mechanisms: vasoconstriction and regulation of extracellular fluid volume. nih.gov The vasoconstrictor action of AVP is mediated by the activation of V1a receptors located on vascular smooth muscle cells. nih.govjst.go.jp The binding of AVP to these Gq/11-coupled receptors initiates an intracellular signaling cascade involving phospholipase C, which ultimately leads to an increase in intracellular calcium concentration and vasoconstriction. nih.govfrontiersin.org This constriction of arterioles increases total peripheral resistance, thereby elevating arterial blood pressure. bohrium.com

While AVP is a potent vasoconstrictor, its pressor effects are modulated by concurrent cardiovascular reflexes. The expected rise in blood pressure from vasoconstriction is often offset by a dose-dependent decrease in cardiac output, a phenomenon attributed to AVP's enhancement of vagal nerve activity and reduction of peripheral sympathetic nerve activity. jci.org

The second major influence of AVP on blood pressure is through its V2 receptor-mediated effects in the kidneys. nih.gov Activation of V2 receptors in the renal collecting ducts increases water permeability, leading to increased water reabsorption and a subsequent expansion of the extracellular fluid and blood volume. nih.govbohrium.com This increase in blood volume contributes to a rise in cardiac output and, consequently, arterial pressure. nih.gov Under normal physiological conditions, the concentrations of AVP are typically below the threshold to cause significant vasoconstriction; however, in situations of severe hypovolemic shock, the release of AVP is markedly increased, and it contributes significantly to the compensatory increase in systemic vascular resistance. nih.gov

| Mechanism | Receptor | Primary Site of Action | Effect | Signaling Pathway |

|---|---|---|---|---|

| Vasoconstriction | V1a | Vascular Smooth Muscle | Increases total peripheral resistance | Gq/11-coupled, Phospholipase C, Increased intracellular Ca2+ |

| Water Reabsorption | V2 | Renal Collecting Ducts | Increases blood volume and cardiac output | Gs-coupled, Adenylyl cyclase, cAMP |

Modulation of Baroreceptor Reflexes

Arginine vasopressin significantly modulates the baroreceptor reflex, a key homeostatic mechanism for the short-term regulation of blood pressure. The influence of AVP on this reflex is complex, with differing effects depending on its site of action and the receptor subtype involved. Circulating AVP has been shown to enhance the sensitivity of the baroreceptor reflex. jci.orgoup.com This sensitization means that for a given increase in blood pressure, there is a more pronounced reflex-mediated decrease in heart rate and sympathetic outflow. This effect is thought to be mediated, at least in part, through V2 receptors. oup.com

Conversely, when AVP acts within the central nervous system, it can override or inhibit the baroreceptor reflex. oup.com This central action is primarily mediated by V1a receptors and results in sympathetic stimulation. jst.go.jpoup.com A key site for this central modulation is the area postrema, a circumventricular organ in the brainstem that lacks a complete blood-brain barrier. frontiersin.org Lesions of the area postrema abolish the ability of circulating AVP to modulate the baroreflex. frontiersin.org

Studies in animal models have provided further insights into this dual regulation. In conscious rats, plasma AVP was found to sensitize the baroreceptor reflex through V2 receptors accessible from the bloodstream, while AVP administered into the cerebral ventricles inhibited the reflex via V1 receptors within the brain. oup.com This interaction between hormonal and neuronal AVP allows for a nuanced control of cardiovascular function, where systemic AVP can enhance reflex buffering of blood pressure, while central AVP can contribute to sympathetically-driven increases in blood pressure.

Control of Renal Blood Flow

Arginine vasopressin exerts direct control over renal hemodynamics, particularly affecting blood flow to the renal medulla. AVP, in physiological concentrations, has been shown to reduce medullary blood flow through a direct vasoconstrictive action on the medullary microcirculation, specifically the vasa recta. nih.govmdpi.com This effect is mediated by the activation of V1a receptors on the vascular smooth muscle of these vessels. nih.govbohrium.com

Videomicroscopic studies in rats have demonstrated that the administration of AVP leads to a decrease in erythrocyte velocity and blood flow in both descending and ascending vasa recta. nih.gov This vasoconstrictive effect can be completely abolished by the co-administration of a V1a receptor antagonist. nih.gov Interestingly, this reduction in medullary blood flow is not a prerequisite for AVP's antidiuretic effect, as urine concentration can still occur even when the vasoconstrictive action is blocked. nih.gov

The renal vasoconstrictor response to AVP is modulated by local factors. Nitric oxide (NO) and prostanoids act as vasodilators that buffer the vasoconstrictive effects of AVP in the kidney. bohrium.com Inhibition of nitric oxide synthase or cyclooxygenase significantly enhances the AVP-induced increase in renal vascular resistance. bohrium.com In contrast, V2 receptor activation does not appear to cause vasodilation in the mouse kidney to counteract the V1a-mediated vasoconstriction. bohrium.com

Neuroendocrine Axes and Stress Response

Role in Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation

Arginine vasopressin is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the central neuroendocrine system that coordinates the body's response to stress. AVP is synthesized in both magnocellular neurons of the supraoptic and paraventricular nuclei (PVN) and in parvocellular neurons of the PVN. nih.govnih.gov While magnocellular neurons primarily project to the posterior pituitary for systemic release, parvocellular neurons release AVP into the hypophyseal portal system, which carries it to the anterior pituitary. jst.go.jp

In the context of the HPA axis, AVP works in concert with corticotropin-releasing hormone (CRH), another neuropeptide synthesized in the parvocellular PVN. frontiersin.orgnih.gov In fact, AVP is co-localized in a significant portion of CRH-releasing neurons. oup.com Activation of the HPA axis by a stressor triggers the release of both AVP and CRH from the median eminence into the portal circulation. nih.gov These two peptides then act on the corticotroph cells of the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH). frontiersin.orgnih.gov

The relative contribution of AVP and CRH to HPA axis activation can vary depending on the nature and duration of the stressor. While CRH is considered the primary initiator of the ACTH response, AVP plays a crucial modulatory and often synergistic role. frontiersin.orgnih.gov During chronic stress, there is evidence for an increased ratio of AVP to CRH production, suggesting a more prominent role for AVP in sustaining HPA axis activity over time. nih.govoup.com

Regulation of Adrenocorticotropic Hormone (ACTH) Secretion

Arginine vasopressin directly stimulates the secretion of adrenocorticotropic hormone (ACTH) from the corticotroph cells of the anterior pituitary. nih.govnih.gov This effect is primarily mediated by the V1b receptor, a G-protein coupled receptor specifically expressed on pituitary corticotrophs. jci.orgnih.govyoutube.com Activation of the V1b receptor by AVP leads to the mobilization of intracellular calcium, which is a key step in the signaling cascade that triggers ACTH release. jci.org

While AVP alone can stimulate ACTH secretion, its most significant role is as a potentiator of CRH-induced ACTH release. frontiersin.orgbohrium.comnih.govnih.gov When AVP and CRH are released together, the resulting ACTH secretion is significantly greater than the sum of the effects of each peptide administered individually. frontiersin.orgnih.gov This synergistic interaction is a fundamental aspect of the HPA axis response to stress. Studies in humans have shown that the simultaneous administration of AVP and CRH results in a fourfold potentiation of the peak ACTH response compared to when each is given alone. nih.gov

The mechanism underlying this synergy involves the interaction of their respective signaling pathways. CRH acts via the CRH-1 receptor, which is coupled to the cAMP/protein kinase A pathway, while AVP acts through the V1b receptor and the protein kinase C pathway. oup.com The combined activation of these pathways leads to a more robust and sustained stimulation of ACTH synthesis and release.

| Hormone Administered | Relative Peak ACTH Response |

|---|---|

| AVP alone | Baseline stimulation |

| oCRF alone | Similar to AVP alone |

| AVP followed by oCRF | 2.6-fold potentiation |

| Simultaneous AVP and oCRF | 4-fold potentiation |

AVP's Contribution to Physiological Stress Adaptation

Arginine vasopressin plays a critical role in the body's adaptation to physiological stress, particularly in the context of chronic or repeated stress. oup.com During prolonged stress, the HPA axis undergoes adaptive changes, and AVP appears to be a key mediator of this process. oup.comnih.gov There is substantial evidence that chronic psychological stressors lead to an increased synthesis and release of AVP relative to CRH in the parvocellular neurons of the PVN. nih.govoup.com

This shift towards a greater reliance on AVP is thought to be crucial for maintaining the responsiveness of the HPA axis during chronic stress. oup.comnih.gov While the pituitary may become desensitized to CRH with repeated stimulation, it appears to become sensitized to the effects of AVP. oup.com This is supported by findings that repeated stress is associated with an upregulation of V1b receptors on pituitary corticotrophs. frontiersin.orgresearchgate.net

The increased vasopressinergic drive helps to sustain ACTH and glucocorticoid secretion, which are essential for the metabolic, immune, and behavioral adaptations required to cope with prolonged stress. frontiersin.org Therefore, AVP's role in stress adaptation is not just as an acute secretagogue but as a critical modulator that ensures the HPA axis can mount a sustained response to ongoing challenges. nih.gov This vasopressinergic regulation is vital for maintaining systemic responsiveness and promoting adaptation in the face of persistent stressors. nih.gov

Central Nervous System Functions

Arginine vasopressin (AVP) exerts significant influence within the central nervous system, modulating a wide array of social behaviors and emotional states. Beyond its peripheral roles in regulating water balance and blood pressure, AVP acts as a critical neuromodulator in brain circuits that govern social interactions, emotional responses, and complex behaviors such as pair bonding and parental care. nih.gov Its effects are often sex-specific, with a more pronounced impact typically observed in males. nih.govresearchgate.net Variations in the AVP system, including its receptors like the V1a receptor, have been implicated in the diversity of social behaviors across species and individuals. nih.gov

AVP is a key peptide in shaping essential social behaviors, including social recognition, motivation, aggression, and affiliation. nih.govresearchgate.net It acts on various brain regions to regulate these complex interactions, contributing to social memory, communication, and the formation of social bonds. nih.gov

Arginine vasopressin is integral to the ability of mammals to recognize and remember conspecifics. nih.gov This function is crucial for navigating complex social environments. AVP facilitates social recognition, a process that relies heavily on olfactory cues in many species. nih.gov The lateral septum (LS) is a key brain region where AVP exerts a facilitating effect on social recognition. nih.gov Studies in rodents have shown that blunted AVP release in the LS is associated with deficits in social recognition. nih.gov

AVP also plays a role in social motivation, which involves the drive to seek social interaction. nih.gov In rodents, AVP has been found to modulate behaviors such as approach and investigation in social contexts. nih.gov The neuropeptide interacts with reward pathways in the brain, and the interplay between the vasopressinergic and dopaminergic systems in the ventral pallidum is thought to encode the rewarding properties of social interactions, thereby facilitating social recognition. pnas.org

Table 1: Research Findings on AVP's Role in Social Recognition and Motivation

| Species | Brain Region(s) Implicated | Key Finding |

| Rodents | Lateral Septum (LS) | AVP release in the LS is critical for facilitating social recognition. nih.gov |

| Rodents | Medial Amygdala (MeA) | Decreased AVP in the MeA is associated with impaired social recognition. nih.gov |

| Rodents | Olfactory System, BNST-LS, PVN-hippocampus | AVP may facilitate social odor memory by biasing social odor processing and modulating memory consolidation. nih.gov |

| Mammals | Ventral Pallidum (VP) | AVP stimulates dopamine release in the VP, inducing reward associations with a partner, which facilitates social recognition and pair bonding. pnas.org |

AVP is a potent modulator of aggression and defensive behaviors, with effects that are often context-dependent and sexually dimorphic. frontiersin.org In males of numerous species, AVP generally promotes offensive or inter-male aggression. nih.govfrontiersin.org For instance, in male hamsters and prairie voles, administration of AVP within the anterior hypothalamus (AH) stimulates high levels of aggression. frontiersin.orgpnas.org The number of AVP cells in the bed nucleus of the stria terminalis (BNST) has been positively correlated with aggression in California mice. nih.gov Conversely, blocking the AVP V1a receptor (V1aR) in the AH can inhibit aggression in males. frontiersin.org